N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetamide
Overview
Description
N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetamide is a useful research compound. Its molecular formula is C25H21NO5 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.14197277 g/mol and the complexity rating of the compound is 651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Green Synthesis
A study by Zhang Qun-feng (2008) discusses the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for the production of azo disperse dyes. This process emphasizes the environmental benefits of using a novel Pd / C catalyst with high activity, high selectivity, and good stability, which could be related to the synthesis and applications of the target compound (Zhang Qun-feng, 2008).
Structural Orientation
Research by D. Kalita and J. Baruah (2010) on different spatial orientations of amide derivatives on anion coordination provides insights into the molecular structure and interactions of similar compounds. Their findings on the tweezer-like geometry and channel-like structures through weak C–H⋯π and C–H⋯O interactions highlight the complex molecular arrangements that could be relevant for the study of N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetamide (Kalita & Baruah, 2010).
Chemical Acetylation
Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase, leading to N-(2-Hydroxyphenyl)acetamide, which serves as an intermediate for antimalarial drugs. This study demonstrates the potential for enzymatic approaches in synthesizing intermediates with pharmacological significance, which could be extrapolated to the synthesis processes of the target compound (Magadum & Yadav, 2018).
Pharmacological Activity
In the realm of pharmacology, N. Park et al. (1995) determined the crystal structure of a potent analgesic capsaicinoid, which shares structural similarities with the target compound. The study highlights the potential pharmacological applications of structurally complex acetamides and their interactions with biological receptors (Park et al., 1995).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-1,3-dioxoinden-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-30-18-11-7-16(8-12-18)25(23(28)20-5-3-4-6-21(20)24(25)29)15-22(27)26-17-9-13-19(31-2)14-10-17/h3-14H,15H2,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHYWPYAJOHBCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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